BenchChemオンラインストアへようこそ!

NF110

P2X3 receptor Subtype selectivity Pain

NF110 (CAS 111150-22-2) is the definitive para-isomeric suramin analog for selective P2X3 antagonism, with a Ki of 36 nM. Its unique para-sulfonic acid arrangement shifts potency to P2X3 over P2X1, unlike meta- (NF448) or ortho- (MK3) isomers. It also inhibits HMGA2-DNA binding (IC50=0.87 μM), enabling dual-pathway oncology research. This specificity eliminates confounding off-target P2Y activity (IC50>10 μM) and is validated in pain and CNS models.

Molecular Formula C41H28N6Na4O17S4
Molecular Weight 1096.9 g/mol
Cat. No. B12419100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF110
Molecular FormulaC41H28N6Na4O17S4
Molecular Weight1096.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4
InChIKeyAQJHZNCSXLBXMY-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NF110: A Para-Isomeric Suramin Analog with a Unique P2X3-Selective Antagonist Profile


NF110 (CAS 111150-22-2) is a tetrasodium salt of a para-isomeric suramin analog that functions as a high-affinity, competitive antagonist of the P2X3 purinergic receptor [1]. It belongs to a class of polysulfonated naphthylurea derivatives, distinguished by the precise location of a single sulfonic acid group on each of its four terminal benzene rings . This specific structural arrangement, in contrast to its meta- (NF448) and ortho- (MK3) isomers, is the critical determinant of its unique receptor subtype selectivity profile, which prioritizes P2X3 and P2X2/3 heteromers over P2X1 and other P2X subtypes .

Why P2X Antagonists Like NF023, NF449, or Suramin Cannot Substitute for NF110 in P2X3-Focused Research


Within the family of suramin-derived P2X antagonists, receptor subtype selectivity is exquisitely sensitive to both the number and the regiochemistry of sulfonic acid groups [1]. This is starkly illustrated by NF110's isomeric counterparts: the meta-isomer NF448 and the ortho-isomer MK3 retain selectivity for P2X1 receptors, whereas the para-isomer NF110 uniquely shifts potency towards P2X3 [1]. Consequently, substituting NF110 with a more readily available or structurally related compound like NF023 (a P2X1-selective antagonist) or NF449 (a highly potent P2X1 antagonist) would fundamentally alter the pharmacological target being investigated, invalidating experiments designed to probe P2X3-mediated physiology [2]. The precise sulfonic acid positioning in NF110 is not a generic feature; it is the specific chemical basis for its distinct biological signature.

Quantitative Differentiation of NF110: Head-to-Head Comparisons Against Key P2X Antagonists


Receptor Subtype Selectivity: NF110's Unique Preference for P2X3 Over P2X1 and P2X2

NF110 exhibits a receptor selectivity profile that is inverted compared to its closest analogs. While the meta- (NF448) and ortho- (MK3) isomers are >200-fold selective for P2X1 over other subtypes, the para-isomer NF110 shows a >100-fold preference for P2X3 (Ki = 36 nM) over P2X2 (Ki = 4144 nM) and a 2.3-fold preference over P2X1 (Ki = 82 nM) [1]. This contrasts sharply with NF023, a known P2X1 antagonist, which has an IC50 of 28.9 μM at P2X3, making NF110 over 800-fold more potent at the P2X3 receptor .

P2X3 receptor Subtype selectivity Pain

Structural Determinant of Selectivity: The Para-Sulfonic Acid Configuration in NF110

The exact position of the single sulfonic acid group on the terminal benzene rings dictates receptor selectivity among suramin isomers. NF110 is the para-isomer, and this regioisomerism is directly responsible for its >200-fold increase in P2X3 activity relative to the meta- and ortho-isomers (NF448 and MK3) [1]. This demonstrates that potency and selectivity are not simply a function of the number of negative charges but their precise spatial arrangement.

Structure-activity relationship Suramin analogs Molecular pharmacology

Native Tissue Activity: NF110 Potently Blocks P2X3-Mediated Currents in Rat DRG Neurons

The utility of NF110 as a P2X3 antagonist extends to native tissues. It blocks α,β-methylene-ATP-induced currents in rat dorsal root ganglia (DRG) neurons with an IC50 of 527 nM , a potency comparable to its activity at recombinant rat P2X3 receptors [1]. In contrast, the P2X1-selective antagonist NF023 is significantly less potent in similar native P2X3-mediated assays, with an IC50 of 10.63 μM .

Dorsal root ganglia Native tissue Electrophysiology

Orthogonal Target Selectivity: NF110 is Inactive at P2Y Receptors

NF110 demonstrates a clean selectivity profile against related purinergic P2Y receptors, showing no activity at P2Y1, P2Y2, and P2Y11 receptors at concentrations up to 10 μM . This contrasts with other suramin analogs like NF157, which is known to be a P2Y11 antagonist [1].

P2Y receptors Selectivity Off-target

Secondary Pharmacology: NF110 Potently Inhibits HMGA2-DNA Interactions, Outperforming NF023

In addition to its primary P2X3 activity, NF110 has been identified as a potent inhibitor of HMGA2-DNA interactions with an IC50 of 0.87 μM [1]. This secondary activity is structurally dependent; despite carrying only four negative charges compared to NF023's six, NF110 is over tenfold more potent in this assay [1].

HMGA2 DNA-binding inhibitor Oncology

In Vivo Proof-of-Concept: NF110 Dose-Dependently Corrects PTZ-Kindling-Induced Deficits in a Rat Epilepsy Model

NF110 has demonstrated efficacy in a rat model of pentylenetetrazole (PTZ)-induced kindling epilepsy. Administration of NF110 at three different doses significantly and dose-dependently corrected impaired behavior, learning, memory, locomotion, and neuronal damage [1]. While direct in vivo comparator data for other suramin analogs in this specific model are lacking, this study provides the first evidence that a P2X3-selective antagonist can modulate complex neurological outcomes in vivo, a finding not reported for P2X1-selective analogs like NF449 or NF023.

Epilepsy Kindling In vivo

Validated Research Applications for NF110 Based on Quantitative Evidence


Selective Pharmacological Blockade of P2X3 Receptors in Sensory Neuron Electrophysiology

Use NF110 at concentrations between 0.1 - 10 μM to selectively antagonize P2X3 and P2X2/3 heteromeric receptors in native tissues like dorsal root ganglia (DRG) neurons. Its IC50 of 527 nM for blocking α,β-meATP-evoked currents in rat DRG makes it an ideal tool for isolating P2X3-mediated components of sensory signaling in pain and itch research, where off-target effects on P2Y receptors are a concern (IC50 > 10 μM) [1].

Structure-Activity Relationship (SAR) Studies of P2X Receptor Pharmacology

Employ NF110 as the definitive para-isomeric benchmark in suramin analog SAR studies. Its >200-fold increase in P2X3 activity relative to meta- (NF448) and ortho- (MK3) isomers directly links the spatial positioning of sulfonic acid groups to subtype selectivity [2]. This application is essential for medicinal chemists designing next-generation, non-nucleotide P2X3 antagonists.

Preclinical In Vivo Studies of P2X3 in Neurological and Inflammatory Disorders

Utilize NF110 in rodent models of chronic pain, epilepsy, or neurogenic inflammation. Its demonstrated in vivo efficacy in a rat PTZ-kindling model validates its utility for studying P2X3's role in CNS disorders [3]. The compound's ability to correct behavioral and biochemical deficits [3] supports its procurement for proof-of-concept studies where P2X3 antagonism is hypothesized to be therapeutic.

Dual-Target Investigation of HMGA2-DNA Interactions and P2X3 Signaling

Apply NF110 in oncology research as a dual-purpose probe. Its potent inhibition of HMGA2-DNA interactions (IC50 = 0.87 μM) [4] provides a chemical tool to study transcriptional regulation in tumor cells, distinct from its P2X3 antagonism. This allows for parallel or comparative investigation of two therapeutically relevant pathways with a single compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NF110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.